2-(Trifluoromethyl)thiophene

Overview

Description

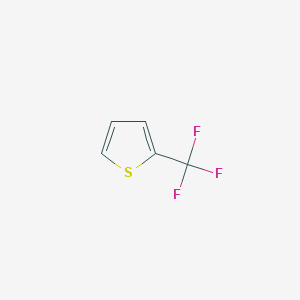

2-(Trifluoromethyl)thiophene is a heterocyclic trifluoromethyl ketone . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives has been highlighted in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)thiophene is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

The chemical reactions of 2-(Trifluoromethyl)thiophene involve its asymmetric reduction to alcohols with moderate enantioselectivities .Physical And Chemical Properties Analysis

The physical properties of 2-(Trifluoromethyl)thiophene include a boiling point of 95°C . The thermophysical properties of three members of the thiophene family (thiophene, 2-methylthiophene, and 2,5-dimethylthiophene) at atmospheric pressure in a wide temperature range have been studied .Scientific Research Applications

Organic Semiconductors

2-(Trifluoromethyl)thiophene: is a valuable compound in the field of organic semiconductors. Its incorporation into π-conjugated systems enhances the material’s ability to transport charge, making it suitable for use in organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs) . The electron-withdrawing nature of the trifluoromethyl group helps to lower the highest occupied molecular orbital (HOMO) levels, which can improve the stability and performance of semiconductor devices .

OLED Materials

In the realm of organic light-emitting diodes (OLEDs), 2-(Trifluoromethyl)thiophene derivatives serve as key components. They contribute to the development of materials with desirable electronic structures and optical properties, such as high fluorescence quantum yields and thermal stability . These characteristics are crucial for creating efficient OLEDs with long operational lifetimes.

Medicinal Chemistry

Thiophene derivatives, including those with a trifluoromethyl group, have shown a range of pharmacological activities. They are explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents . The trifluoromethyl group often enhances the biological activity and metabolic stability of pharmaceutical compounds.

Material Science

2-(Trifluoromethyl)thiophene: is utilized in material science, particularly in the synthesis of corrosion inhibitors. These compounds protect metals from degradation, especially in harsh environments . The presence of the trifluoromethyl group can improve the adsorption of the inhibitor onto the metal surface, thereby enhancing its protective effect.

High-Refractive-Index Polymers

Polymers containing 2-(Trifluoromethyl)thiophene units have been developed for high-refractive-index applications. These materials exhibit exceptional mechanical strength and are suitable for commercial applications that require durable, optically precise components .

Corrosion Inhibitors

Derivatives of 2-(Trifluoromethyl)thiophene are effective as corrosion inhibitors for various metals. They function by forming a protective layer on the metal surface, which significantly reduces the rate of corrosion in acidic mediums . This application is particularly important in industrial settings where metal longevity is critical.

Mechanism of Action

Target of Action

It is known that thiophene derivatives are widely used in various fields due to their diverse properties . For instance, they are used as soluble semiconductors , polymers , blue light emitting materials , and liquid crystals . Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors , agonists of sphingosine-1-phosphate (S1P) receptors , and some reveal fungicidal properties , anti-inflammatory, and immunoregulatory activity .

Mode of Action

It is known that thiophene derivatives can interact with various targets to exert their effects . For example, some thiophene derivatives can inhibit histone deacetylase (HDAC), which plays a crucial role in regulating gene expression . Others can act as agonists of sphingosine-1-phosphate (S1P) receptors, which are involved in a variety of cellular processes .

Biochemical Pathways

For instance, HDAC inhibitors can alter gene expression by changing the acetylation status of histones . S1P receptor agonists can influence cellular processes such as cell growth and survival, lymphocyte trafficking, and cytokine and chemokine production .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

For instance, HDAC inhibitors can lead to increased acetylation of histones, resulting in changes in gene expression . S1P receptor agonists can influence a variety of cellular processes .

Action Environment

It is known that environmental factors can significantly impact the action of chemical compounds . For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of various organoboron compounds, is known to be influenced by various environmental factors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(trifluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3S/c6-5(7,8)4-2-1-3-9-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGYFHXXFBKLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375348 | |

| Record name | 2-(Trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)thiophene | |

CAS RN |

86093-76-7 | |

| Record name | 2-(Trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(trifluoromethyl)thiophene a significant moiety in the development of these HDM2-p53 inhibitors?

A: Research highlighted the importance of optimizing the interaction between potential inhibitors and the Trp23 residue of HDM2. The study found that incorporating 2-(trifluoromethyl)thiophene as a substituent on the piperidine ring significantly enhanced this interaction. [] This enhancement is likely due to favorable interactions between the electron-rich thiophene ring and the aromatic side chain of Trp23, potentially through pi-stacking or other van der Waals forces. The trifluoromethyl group, being highly electronegative, could further contribute by influencing the electronic properties of the thiophene ring and potentially forming favorable electrostatic interactions with the protein.

Q2: Did the incorporation of 2-(trifluoromethyl)thiophene translate to improved inhibitor activity?

A: Yes, the introduction of 2-(trifluoromethyl)thiophene was instrumental in developing potent inhibitors of the HDM2-p53 interaction. [] While the paper does not detail specific binding affinities, it states that these novel inhibitors, exemplified by compound 21, demonstrated significant antitumor activity. The paper highlights the achievement of tumor regression in several human cancer xenograft models in mice, indicating the successful translation of in vitro potency to in vivo efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)